Boc-2-amino-6-chlorobenzoic acid
Overview
Description
Boc-2-amino-6-chlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a chlorobenzoic acid moiety. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-amino-6-chlorobenzoic acid typically involves the reaction of 6-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-2-amino-6-chlorobenzoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl, and oxalyl chloride in methanol.
Substitution: Reagents such as sodium hydroxide and other nucleophiles are used for substitution reactions.
Major Products Formed
Scientific Research Applications
Boc-2-amino-6-chlorobenzoic acid is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of Boc-2-amino-6-chlorobenzoic acid primarily involves the protection and deprotection of amino groups. The Boc group is added to the amino group through nucleophilic addition-elimination reactions, forming a stable carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butoxycarbonyl)glycine
- N-(tert-butoxycarbonyl)alanine
- N-(tert-butoxycarbonyl)phenylalanine
Uniqueness
Boc-2-amino-6-chlorobenzoic acid is unique due to the presence of the chlorobenzoic acid moiety, which provides additional reactivity and functionalization options compared to other Boc-protected amino acids .
Biological Activity
Boc-2-amino-6-chlorobenzoic acid, a derivative of 2-amino-6-chlorobenzoic acid, has garnered attention in various fields of biological research due to its potential applications in pharmaceuticals and biochemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H14ClNO4
- Molecular Weight : 273.7 g/mol
- CAS Number : 616224-61-4
This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility in biological systems. This compound is primarily used as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5 .
Antimicrobial Properties
Recent studies have indicated that derivatives of 2-amino-6-chlorobenzoic acid exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 125 to 500 μg/mL, demonstrating their potential as antimicrobial agents .
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro assays revealed moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. The IC50 values for these assays varied, indicating differential sensitivity among the cell lines tested. For example, the IC50 value for WRL-68 cells was approximately 86 μM .
Mechanistic Insights
Research has suggested that the biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Molecular docking studies have indicated potential binding interactions with enzymes involved in metabolic pathways, which could elucidate its mechanism of action in inhibiting cell proliferation and promoting apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study conducted by Arai et al. focused on the antimicrobial properties of Boc derivatives. The results showed that this compound exhibited a significant reduction in bacterial growth in vitro compared to untreated controls. The study highlighted the importance of structural modifications in enhancing the bioactivity of benzoic acid derivatives .
Case Study 2: Cytotoxicity in Cancer Research
In a separate investigation, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound induced apoptosis in MCF-7 cells through a caspase-dependent pathway. This study provided insights into the potential use of this compound as a therapeutic agent in breast cancer treatment .
Summary of Research Findings
Property | Observation |
---|---|
Antimicrobial Activity | Effective against Staphylococcus aureus and Pseudomonas aeruginosa (MIC: 125 - 500 μg/mL) |
Cytotoxicity | Moderate IC50 values (e.g., WRL-68: 86 μM) |
Mechanism of Action | Potential interactions with metabolic enzymes |
Application | Potential therapeutic agent in cancer treatment |
Properties
IUPAC Name |
2-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARNMVXJVFLAIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590512 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-6-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616224-61-4 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-6-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.